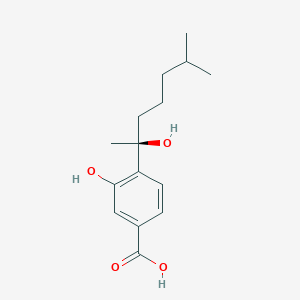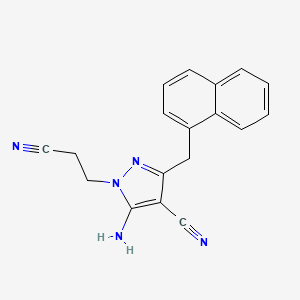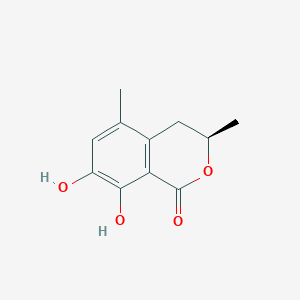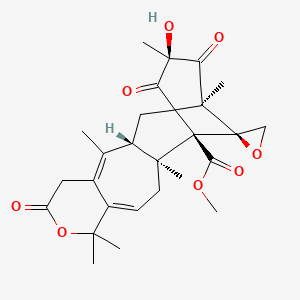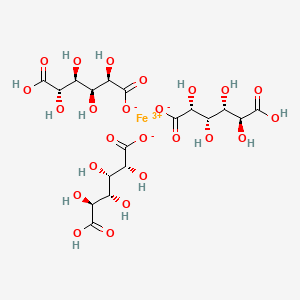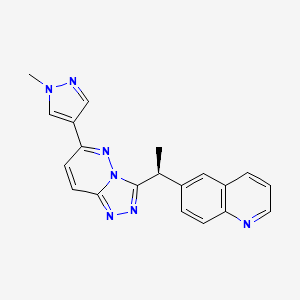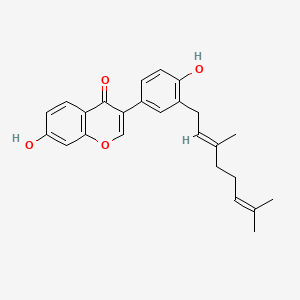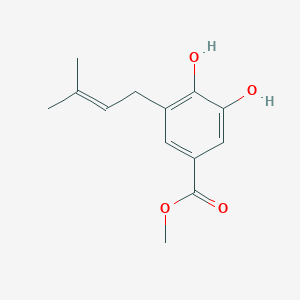
(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ABO (hydrochloride) is a compound known for its role as an annexin A7 modulator. It specifically binds to threonine 286 to inhibit its phosphorylation on threonine residues within human umbilical vein endothelial cells. This compound has shown potential in promoting autophagy, reducing apoptosis, and decreasing lipid accumulation in vascular endothelial cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ABO (hydrochloride) involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of aldehyde, acetoacetic ester, and ammonia under solvent-free conditions . This one-pot multi-component reaction is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of ABO (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions
ABO (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of ABO (hydrochloride).
科学研究应用
ABO (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a modulator in various chemical reactions to study the effects of phosphorylation and autophagy.
Biology: ABO (hydrochloride) is used to investigate cellular processes such as autophagy, apoptosis, and lipid metabolism in vascular endothelial cells.
Medicine: The compound has potential therapeutic applications in treating conditions related to vascular health, such as atherosclerosis.
Industry: ABO (hydrochloride) is used in the development of pharmaceuticals and other chemical products
作用机制
ABO (hydrochloride) exerts its effects by binding to threonine 286 of annexin A7, inhibiting its phosphorylation. This interaction leads to reduced phosphorylation of the microtubule-associated protein 1 light chain in human umbilical vein endothelial cells. Additionally, ABO (hydrochloride) promotes autophagy by triggering the subcellular redistribution of annexin A7 and reducing intracellular calcium levels .
相似化合物的比较
Similar Compounds
Compounds similar to ABO (hydrochloride) include:
Ambroxol hydrochloride: Used as an expectorant and mucokinetic agent.
Bromhexine hydrochloride: Also used as an expectorant and mucokinetic agent.
Uniqueness
ABO (hydrochloride) is unique in its specific modulation of annexin A7 and its ability to promote autophagy and reduce apoptosis in vascular endothelial cells. This sets it apart from other similar compounds that may not have the same molecular targets or effects.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol |
InChI |
InChI=1S/C9H12N2O2/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9/h1-3,7,11-12H,4-5,10H2 |
InChI 键 |
QULMQWMDJWXOMS-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=C(O1)C=CC(=C2)N)CO |
同义词 |
6-ABO cpd 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
